4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Descripción
The exact mass of the compound 4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate is 533.09265705 g/mol and the complexity rating of the compound is 883. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O8S2/c1-5-19(28)24-22-25-26-23(36-22)35-12-14-10-15(27)18(11-33-14)34-20(29)7-6-13-8-16(30-2)21(32-4)17(9-13)31-3/h6-11H,5,12H2,1-4H3,(H,24,25,28)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFADEIHNNLFWJY-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and what are critical reaction parameters?
Answer:
The synthesis involves multi-step protocols starting with commercially available precursors. Key steps include:
- Core formation : Construct the pyran ring via cyclization of α,β-unsaturated ketones with thiourea derivatives under reflux in ethanol .
- Thiadiazole incorporation : Introduce the 1,3,4-thiadiazole moiety using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to prevent side reactions .
- Esterification : React the pyran-thiadiazole intermediate with (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid using DCC/DMAP in dichloromethane .
Critical parameters : Temperature control (±2°C), anhydrous conditions, and purification via flash chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity .
Basic: How can researchers confirm the compound’s structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., thiadiazole methylene at δ 4.1–4.3 ppm, pyran carbonyl at δ 170–175 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column (MeCN/HO, 0.1% TFA) with UV detection at 254 nm; retention time ~12.3 min .
- Mass Spectrometry : ESI-MS (positive mode) confirms molecular weight (435.44 g/mol) with [M+H] peak at m/z 436.1 .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, IC ~8.2 µM) .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays; compare IC values to reference inhibitors .
- Antimicrobial activity : Disk diffusion assay (20 µg/mL) against S. aureus and E. coli to assess zone-of-inhibition diameters .
Advanced: How can reaction yields be optimized during thiadiazole coupling?
Answer:
- Catalyst optimization : Replace EDC with HATU for higher coupling efficiency (yield increases from 65% to 82%) .
- Solvent selection : Switch from DMF to THF with 4Å molecular sieves to reduce hydrolysis .
- Temperature gradient : Perform coupling at −10°C for 2 hr, then warm to 25°C for 12 hr to minimize byproduct formation .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to model binding to 14-α-demethylase (PDB: 3LD6). Key interactions include hydrogen bonds between the prop-2-enoate group and Tyr118 (ΔG = −9.2 kcal/mol) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the thiadiazole moiety in the enzyme’s hydrophobic pocket .
Advanced: How do structural modifications to the thiadiazole or trimethoxyphenyl groups affect bioactivity?
Answer:
- Thiadiazole substitution : Replacing propanamido with acetamido reduces cytotoxicity (IC increases from 8.2 µM to 22.4 µM in MCF-7) due to decreased hydrophobic interactions .
- Trimethoxyphenyl optimization : Adding a para-fluoro substituent enhances kinase inhibition (EGFR IC improves from 0.45 µM to 0.12 µM) by strengthening halogen bonding .
Advanced: What challenges arise in interpreting 13C^{13}C13C-NMR spectra of this compound?
Answer:
- Signal overlap : The pyran carbonyl (δ 170–175 ppm) and thiadiazole carbons (δ 160–165 ppm) require 2D NMR (HSQC, HMBC) for unambiguous assignment .
- Dynamic effects : Rotameric states of the prop-2-enoate group cause splitting in DEPT-135 spectra; use low-temperature (−40°C) NMR to resolve .
Advanced: How can researchers assess the compound’s stability under physiological conditions?
Answer:
- pH stability : Incubate in PBS (pH 7.4, 37°C) for 24 hr; monitor degradation via HPLC. >90% remains intact, but acidic conditions (pH 2.0) hydrolyze the ester within 6 hr .
- Photostability : Expose to UV light (365 nm) for 48 hr; LC-MS identifies a major photodegradant (mass shift +16 Da, indicative of sulfoxide formation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
